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molecular formula C16H33NO2 B016176 (N,N)-Dimethyl)ethyl Laurate CAS No. 34839-10-6

(N,N)-Dimethyl)ethyl Laurate

Cat. No. B016176
M. Wt: 271.44 g/mol
InChI Key: JMLUDYXDXUBOTH-UHFFFAOYSA-N
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Patent
US04128485

Procedure details

The procedure of Example II is repeated employing lauroyl chloride and 2-dimethylaminoethanol to form 2-dimethylaminoethyl laurate. When the intermediate is quarternized with 1-bromodecane, the softening compound produced is N-(2-dodecanoyloxyethyl)-N,N-dimethyldodecanaminium bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH3:15][N:16]([CH3:20])[CH2:17][CH2:18][OH:19]>>[C:1]([O:19][CH2:18][CH2:17][N:16]([CH3:20])[CH3:15])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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